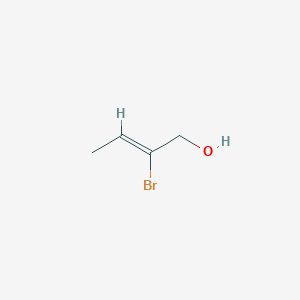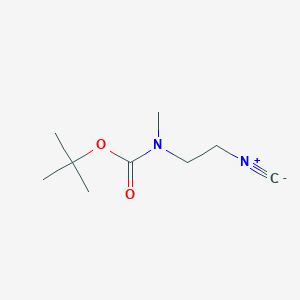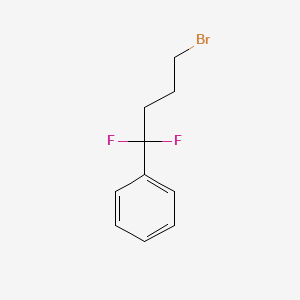
(4-Bromo-1,1-difluorobutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1,1-difluorobutyl)benzene is an organic compound that features a benzene ring substituted with a 4-bromo-1,1-difluorobutyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,1-difluorobutyl)benzene typically involves the bromination of a suitable precursor, such as 1,1-difluorobutylbenzene. The reaction is carried out using bromine in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-1,1-difluorobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
(4-Bromo-1,1-difluorobutyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-1,1-difluorobutyl)benzene involves its interaction with electrophiles and nucleophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The difluorobutyl group can influence the reactivity and stability of the compound through inductive and steric effects .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler analog with a single bromine atom on the benzene ring.
1,1-Difluorobutylbenzene: Lacks the bromine substituent but contains the difluorobutyl group.
4-Bromo-1,1-difluoroethylbenzene: Similar structure but with a shorter alkyl chain
Uniqueness
(4-Bromo-1,1-difluorobutyl)benzene is unique due to the presence of both bromine and difluorobutyl groups, which impart distinct reactivity and physical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C10H11BrF2 |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
(4-bromo-1,1-difluorobutyl)benzene |
InChI |
InChI=1S/C10H11BrF2/c11-8-4-7-10(12,13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clave InChI |
ZUCAYUMQSUNNII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCBr)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
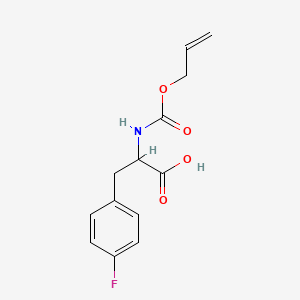
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
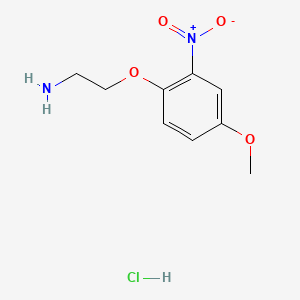
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
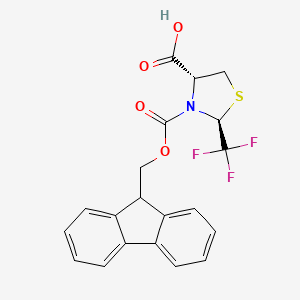
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
